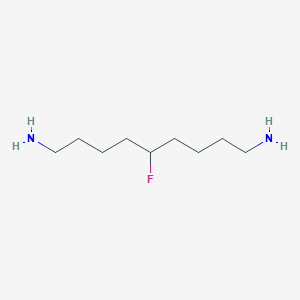

5-Fluorononane-1,9-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluorononane-1,9-diamine is a useful research compound. Its molecular formula is C9H21FN2 and its molecular weight is 176.279. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Co-crystal Structure and Optical Properties

Research on the co-crystal structure of similar fluorinated compounds, such as the study conducted by Ding and Pan (2013), reveals their potential in modifying optical properties for applications in materials science. The study showed that the co-crystal of 9-fluorenone and naphthalene-1, 5-diamine exhibited a red shift in PMMA film, suggesting its utility in designing materials with specific optical characteristics (Ding & Pan, 2013).

Biosynthesis of Diamines

The biosynthesis of diamines, including compounds structurally related to "5-Fluorononane-1,9-diamine," has significant implications for sustainable plastics production. Wang, Li, and Deng (2020) discussed the utilization of microbial factories for producing diamines, highlighting the environmental benefits of renewable raw materials in the synthesis of polyamide plastics (Wang, Li, & Deng, 2020).

Synthesis of Fluorinated Compounds

Wang, Sun, and Chu (2015) developed a method for the fluorination of 5-iodotriazoles, demonstrating the versatility of fluorinated diamines in synthesizing various functional groups. This research underscores the importance of such compounds in creating complex molecules with specific properties (Wang, Sun, & Chu, 2015).

Separation and Purification from Fermentation Broth

Lee et al. (2019) developed an efficient process for the separation and purification of diamines from fermentation broth, which is crucial for the industrial production of bio-based nylons. This research could facilitate the synthesis of renewable diamines, including those similar to "this compound" (Lee et al., 2019).

Polyimides Derived from Fluorinated Diamines

Research into novel polyimides derived from fluorinated diamines, such as the work by Zhang et al. (2010), explores the synthesis and properties of materials with potential applications in electronics and material science. These studies highlight the role of fluorinated diamines in creating polymers with desirable mechanical and optical properties (Zhang et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 5-Fluorononane-1,9-diamine are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines in the body, and their inhibition can have significant physiological effects.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . As a diamine-based compound, it structurally mimics the substrates of these enzymes, allowing it to bind to their active sites and prevent the normal substrate from doing so. This results in a decrease in the metabolism of certain amines, leading to changes in physiological processes that depend on these metabolites.

Biochemical Pathways

The inhibition of amine oxidases by this compound affects several biochemical pathways. These enzymes are involved in the metabolism of amines, which are key components of various biological processes, including neurotransmission and cell growth . By inhibiting these enzymes, this compound can potentially alter these processes, although the specific downstream effects would depend on the particular amines that are affected.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific amines whose metabolism is affected by the inhibition of amine oxidases. These could include changes in neurotransmission, cell growth, and other physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Similarly, the presence of other compounds that can interact with amine oxidases could potentially affect the efficacy of this compound .

Properties

IUPAC Name |

5-fluorononane-1,9-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21FN2/c10-9(5-1-3-7-11)6-2-4-8-12/h9H,1-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQNHOGYBBCILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CCCCN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)

![7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)

![benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2812776.png)

![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2812777.png)